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Introduction
Glycyrrhetinic acid (GA) is a pentacyclic triterpenoid that serves as the primary active

metabolite of glycyrrhizic acid (GL), the main water-soluble component extracted from the roots

of Glycyrrhiza species (licorice).[1][2][3][4] For centuries, licorice root has been a staple in

traditional medicine for its diverse therapeutic properties.[5] Modern pharmacological research

has validated many of these uses, revealing potent anti-inflammatory, antioxidant,

immunoregulatory, and antitumor activities for both GL and GA.[1][6] A significant area of

investigation has been their broad-spectrum antiviral activity, particularly against enveloped

viruses.[1][4][6][7]

Enveloped viruses, characterized by a lipid bilayer membrane surrounding the nucleocapsid,

rely on the fusion of this envelope with host cell membranes to initiate infection. This critical

step, along with others in the viral life cycle, presents a target for antiviral intervention.

Glycyrrhetinic acid has demonstrated the ability to interfere with multiple stages of enveloped

virus infection, from entry and replication to the modulation of host immune and inflammatory

responses.[1][5][8] This guide provides a detailed examination of the antiviral mechanisms of

glycyrrhetinic acid against key enveloped viruses, summarizes quantitative efficacy data,

outlines relevant experimental protocols, and visualizes the key cellular pathways and

workflows involved.
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Quantitative Antiviral Activity of Glycyrrhetinic Acid
and Precursors
The antiviral efficacy of glycyrrhetinic acid and its related compounds has been quantified

against a variety of enveloped viruses. The following table summarizes key inhibitory

concentrations (IC50) and other relevant metrics from in vitro studies.
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Virus
Family

Virus
Compo
und

Cell
Line

IC50 /
EC50

Cytotoxi
city
(CC50)

Selectiv
ity
Index
(SI)

Referen
ce

Coronavi

ridae

SARS-

CoV

Glycyrrhi

zic Acid
Vero 365 µM

> 8,100

µM
> 22 [7]

SARS-

CoV-2

Glycyrrhi

zic Acid

Nicotinat

es

Vero E6 2–8 µM > 100 µM > 12.5-50 [9]

Herpesvir

idae

Varicella-

Zoster

Virus

(VZV)

Glycyrrhi

zic Acid

Human

Embryoni

c

Fibroblas

ts

0.71 mM

(330

µg/mL)

21 mM ~30 [7]

Epstein-

Barr

Virus

(EBV)

18β-

Glycyrrhe

tinic Acid

-

7.5-fold

more

active

than GL

- - [5][10]

Kaposi's

Sarcoma

-

Associat

ed

Herpesvir

us

(KSHV)

Glycyrrhi

zic Acid

B

lymphocy

tes

Effective

in

inducing

apoptosis

- - [1][10]

Orthomy

xoviridae

Influenza

A (H5N1)

Glycyrrhi

zin

A549

lung cells

Effective

at

therapeut

ic conc.

Not

specified
- [10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10015762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8746574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015762/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.680674/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10223068/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290359/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flavivirid

ae

Zika

Virus

(ZIKV)

GA-

Amino

Acid

Conjugat

es

Human

cell lines

0.09–

1.20 µM

Not

specified

Up to

<500
[7]

Retrovirid

ae
HIV-1

Glycyrrhi

zic Acid

Nicotinat

es

TZM-bl

cells

3.9–27.5

µM

Not

specified
- [9]

HIV-1

GA

derivative

(3-O-

isophthal

ate)

MT4 cells

0.22 µM

(Proteas

ome

inhibition)

Not

specified
- [11]

Note: Data for glycyrrhizic acid (GL) is often included as it is the prodrug of glycyrrhetinic acid

(GA). The activity of GL in vivo is largely attributed to its conversion to GA.

Mechanisms of Antiviral Action
Glycyrrhetinic acid employs a multi-pronged approach to inhibit enveloped viruses, targeting

both the virion directly and host cellular processes essential for viral propagation.

Inhibition of Viral Entry and Fusion
A primary mechanism for GA and its precursor GL is the disruption of the initial stages of viral

infection: attachment and entry. This is achieved by altering the physical properties of cellular

and viral membranes.

Membrane Fluidity Reduction: Glycyrrhizin, which shares structural similarities with

cholesterol, has been shown to decrease the fluidity of both the host plasma membrane and

the HIV-1 viral envelope.[12] This reduction in fluidity inhibits the formation of the wide fusion

pore required for the entry of many enveloped viruses, including HIV, influenza A, and

vesicular stomatitis virus (VSV).[12]
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Direct Interaction with Viral Proteins: For SARS-CoV-2, GL can directly bind to the spike (S)

protein.[13][14][15] This interaction can block the S protein from binding to its host cell

receptor, angiotensin-converting enzyme 2 (ACE2), thereby preventing viral attachment.[1]

[13][15] Molecular docking studies have identified potential binding pockets for GA on the S

protein's receptor-binding domain (RBD).[13][15][16]

Inhibition of Host Factors: GL and its metabolites can inhibit the expression of TMPRSS2, a

host cell protease essential for the priming of the SARS-CoV-2 spike protein, which is a

necessary step for viral entry.[1][4]

Modulation of Host Signaling Pathways
A significant component of GA's antiviral effect stems from its ability to modulate host cell

signaling pathways that are often hijacked by viruses to promote replication and suppress

immune responses.

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) protein

that, when released from infected or damaged cells, can trigger a potent inflammatory

response by binding to receptors like Toll-like receptor 4 (TLR4). This signaling cascade

typically culminates in the activation of the transcription factor NF-κB, leading to the production

of pro-inflammatory cytokines. Viruses can exploit this pathway to induce a state of chronic

inflammation that benefits their replication.

Glycyrrhetinic acid can intervene in this pathway at multiple points[8]:

HMGB1 Binding: GA can directly bind to the HMGB1 protein, inhibiting its cytokine activities.

[8]

Inhibition of Release: It can prevent the release of HMGB1 from cells.[5][10]

Downstream Inhibition: By disrupting the HMGB1-TLR4 interaction, GA prevents the

downstream activation of the NF-κB pathway, resulting in decreased production of pro-

inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][8] This alleviates virus-induced

inflammation and liver injury, as demonstrated in a mouse hepatitis virus (MHV) model.[5][8]
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Caption: GA inhibits the HMGB1-TLR4-NF-κB pathway.
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Interferons (IFNs) are critical cytokines in the innate immune response to viral infections. Some

studies suggest that GA and GL can stimulate the production of interferon-gamma (IFN-γ) by T-

cells, enhancing the host's antiviral state.[11] This induction of an IFN response can contribute

to its broad-spectrum antiviral activity.[6][17]

Glycyrrhizic acid has also been reported to improve inflammation via the Phosphoinositide 3-

kinase (PI3K)/Protein Kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) signaling pathway.

[18] Activation of this pathway can have pro-survival and anti-inflammatory effects, potentially

counteracting virus-induced cell death and inflammation.
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Caption: GA modulates the PI3K/Akt/GSK3β pathway.
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Inhibition of Viral Replication and Other Mechanisms
Beyond entry and host signaling, GA and its derivatives can interfere with later stages of the

viral life cycle.

Inhibition of Viral Protease: GL has been shown to inhibit the main protease (Mpro or

3CLpro) of SARS-CoV-2, an enzyme crucial for processing viral polyproteins into functional

units for replication.[7][10]

Downregulation of Latency Proteins: In KSHV-infected cells, GL can down-regulate the

expression of the latency-associated nuclear antigen (LANA), which is essential for

maintaining the viral genome in latently infected cells, thereby inducing apoptosis in these

cells.[1][10]

Inhibition of SUMOylation: GL can inhibit cellular SUMOylation processes, which are

exploited by viruses like Epstein-Barr virus (EBV) for replication and latency, leading to

reduced viral reactivation.[5][10]

Key Experimental Protocols
The following section details common methodologies used to assess the antiviral properties of

glycyrrhetinic acid.

Cell Culture and Virus Strains
Cell Lines: A variety of cell lines are used depending on the virus being studied. Common

examples include Vero E6 cells (for SARS-CoV, SARS-CoV-2), Madin-Darby canine kidney

(MDCK) cells (for influenza virus), MA104 cells (for rotavirus), and Huh-7 cells (for Hepatitis

C virus).[1][11][19] Cells are maintained in appropriate media (e.g., DMEM or MEM)

supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

Virus Propagation: Viral stocks are prepared by infecting susceptible cell monolayers. After a

visible cytopathic effect (CPE) is observed, the supernatant is harvested, clarified by

centrifugation, and stored at -80°C. Viral titers are determined by plaque assay or 50% tissue

culture infectious dose (TCID50) assay.[12]

Cytotoxicity Assay
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Protocol (MTT Assay):

Seed cells in a 96-well plate and allow them to adhere overnight.

Remove the culture medium and add fresh medium containing serial dilutions of

glycyrrhetinic acid.

Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well and incubate for 2-4 hours to allow for the formation of formazan crystals.

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or isopropanol).

Measure the absorbance at 570 nm using a microplate reader.

The 50% cytotoxic concentration (CC50) is calculated as the concentration of GA that

reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assays
Plaque Reduction Assay: This assay quantifies the inhibition of infectious virus production.

Seed host cells in 6-well plates to form a confluent monolayer.

Pre-incubate the cells with various concentrations of GA for 1-2 hours.

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1

hour.

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or

methylcellulose) containing the corresponding concentrations of GA.

Incubate for 2-5 days until plaques are visible.

Fix and stain the cells (e.g., with crystal violet).

Count the plaques. The IC50 is the concentration of GA that reduces the number of

plaques by 50% compared to the virus control.
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Cytopathic Effect (CPE) Inhibition Assay: This method is often used for high-throughput

screening.

Seed cells in a 96-well plate.

Add serial dilutions of GA to the wells, followed by a standard amount of virus (e.g., 100

TCID50).[1]

Incubate for 3-5 days and visually inspect for CPE under a microscope.

Alternatively, cell viability can be measured using the MTT method described above. The

EC50 is the concentration of GA that protects 50% of the cells from virus-induced death.[7]

Mechanism of Action Studies: Time-of-Addition
Experiment
This experiment helps to determine which stage of the viral life cycle is inhibited by the

compound.

Protocol:

Pre-treatment: Treat cells with GA for 2 hours, then wash and infect with the virus. This

assesses the effect on host cell factors prior to infection.

Co-treatment (Attachment/Entry): Add GA and the virus to the cells simultaneously. After 1

hour of adsorption, wash and add fresh medium. This assesses the effect on viral

attachment and entry.

Post-treatment (Replication/Release): Infect cells with the virus for 1 hour, wash, and then

add medium containing GA at different time points post-infection (e.g., 0, 2, 4, 6 hours).

This assesses the effect on post-entry steps like replication, assembly, and release.[19]

At the end of the replication cycle (e.g., 24-48 hours), collect the supernatant and

determine the viral yield using a plaque assay or TCID50.
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Caption: Workflow for a time-of-addition experiment.

Conclusion and Future Perspectives
Glycyrrhetinic acid, the active metabolite of glycyrrhizin, is a promising natural compound with

broad-spectrum antiviral activity against a range of enveloped viruses. Its multifaceted

mechanism of action, which includes the inhibition of viral entry, modulation of key host

signaling pathways like HMGB1-TLR4-NF-κB, and interference with viral replication machinery,
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makes it an attractive candidate for further drug development. The ability to simultaneously

target the virus and mitigate associated pathological inflammation is a distinct therapeutic

advantage.

Future research should focus on several key areas:

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of novel GA

derivatives could lead to compounds with enhanced potency, better selectivity, and improved

pharmacokinetic profiles.[1][11]

In Vivo Efficacy: While in vitro data are plentiful, more robust studies in animal models are

needed to validate the therapeutic potential of GA for various viral diseases.

Combination Therapies: Investigating the synergistic effects of GA with existing antiviral

drugs could lead to more effective treatment regimens and help combat drug resistance.[1]

[5]

Clinical Trials: Well-designed clinical trials are the ultimate step to confirm the safety and

efficacy of GA-based therapies in humans for viral infections.[20][21]

In conclusion, glycyrrhetinic acid represents a valuable scaffold for the development of new

antiviral agents. Its complex and multi-targeted mechanism provides a robust defense against

viral infection and the associated inflammatory damage, warranting continued investigation by

the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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